Fimasartan Demonstrates Superior Blood Pressure Reduction vs. Comparator ARBs: Meta-Analysis of 11 RCTs (N=2459)
In a systematic review and meta-analysis of 11 randomized controlled trials comprising 2,459 subjects, fimasartan demonstrated significantly greater clinic sitting systolic blood pressure (SiSBP) and sitting diastolic blood pressure (SiDBP) reduction relative to pooled ARB comparators (including losartan, valsartan, and candesartan). The mean difference for clinic SiSBP was -2.58 mmHg (95% CI, -4.35 to -0.81; P = 0.004), and for clinic SiDBP was -2.13 mmHg (95% CI, -2.96 to -1.30; P = 0.00001) [1]. Ambulatory blood pressure monitoring data further corroborated these findings, with mean differences for 24-hour ambulatory SBP of -3.58 mmHg (95% CI, -5.74 to -1.43; P = 0.001) and ambulatory DBP of -1.99 mmHg [1]. This meta-analysis employed both frequentist and Bayesian cross-inference methodologies with an integrated quality management system, strengthening the reliability of the comparative efficacy signal.
| Evidence Dimension | Clinic sitting systolic blood pressure (SiSBP) reduction |
|---|---|
| Target Compound Data | Fimasartan: MD -2.58 mmHg vs. comparators (95% CI, -4.35 to -0.81; P = 0.004) |
| Comparator Or Baseline | Pooled ARB comparators (losartan, valsartan, candesartan) |
| Quantified Difference | -2.58 mmHg (SBP); -2.13 mmHg (DBP); -3.58 mmHg (ambulatory SBP) |
| Conditions | 11 RCTs, N=2459 subjects, clinic BP and 24-hour ambulatory BP monitoring |
Why This Matters
A 2-3 mmHg incremental blood pressure reduction translates to measurable cardiovascular risk attenuation in population-level treatment and may influence tier placement in formulary decisions where comparative effectiveness data are required.
- [1] Oh H, Kim KY, Yoo DW, Yoon IM. Blood Pressure-lowering Effect of Fimasartan Versus Comparators: A Cross-inference With a Systematic Review and Meta-analysis Through a Quality-management System. Clin Ther. 2023. View Source
